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Neohesperidin dihydrochalcone - 20702-77-6

Neohesperidin dihydrochalcone

Catalog Number: EVT-276777
CAS Number: 20702-77-6
Molecular Formula: C28H36O15
Molecular Weight: 612.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neohesperidin dihydrochalcone (NHDC) is a semi-natural, intense sweetener derived from citrus fruits, specifically from neohesperidin found in bitter oranges (Citrus aurantium) []. It belongs to the class of compounds known as dihydrochalcones, which are a type of flavonoid [, ]. NHDC is several hundred times sweeter than sucrose at low concentrations [, ]. It finds application in food and beverage industries as a sweetener, flavor modifier, and bitter blocker [, ]. In scientific research, NHDC serves as a valuable tool for studying taste perception, sweet taste receptors, and its potential therapeutic benefits, particularly in the context of metabolic disorders [, ].

Future Directions
  • Elucidating the precise molecular mechanism of NHDC's interaction with the sweet taste receptor. This involves identifying the specific binding sites, residues involved, and downstream signaling pathways [, ].
  • Exploring the potential therapeutic benefits of NHDC in more detail. This includes investigating its effects on metabolic disorders, inflammatory conditions, and oxidative stress-related diseases [, , , , , , , , , ].
  • Developing novel NHDC derivatives with improved sensory profiles and enhanced biological activities. This could involve modifying its structure to optimize its sweetness quality, solubility, and bioavailability [, , ].
Source and Classification

Neohesperidin dihydrochalcone is classified under the broader category of flavonoids, specifically as a dihydrochalcone. The natural precursor, neohesperidin, is obtained from the extraction of citrus peels. The chemical structure of neohesperidin dihydrochalcone can be represented as C28H38O15C_{28}H_{38}O_{15} with a molecular weight of 612.58 g/mol. Its synthesis involves the reduction of the carbon-carbon double bond in the chalcone structure of neohesperidin.

Synthesis Analysis

The synthesis of neohesperidin dihydrochalcone can be accomplished through several methods:

  1. Chemical Reduction:
    • A common method involves the use of sodium borohydride as a reducing agent in methanol or ethanol at controlled temperatures (typically between 45°C and 55°C). The reaction typically lasts 4 to 6 hours and is monitored via thin-layer chromatography to ensure completion .
    • A detailed procedure includes dissolving 10 grams of neohesperidin in 100 mL of methanol, adding sodium borohydride, and maintaining the reaction under strict temperature control before evaporating the solvent under reduced pressure to obtain the crude product .
  2. Microbial Synthesis:
    • Recent advances have introduced microbial-driven synthesis using yeast strains that can facilitate hydrogenation processes to yield neohesperidin dihydrochalcone with high efficiency (over 83% yield) .
  3. Green Chemistry Approaches:
    • Other methods utilize palladium complexes or rhodium catalysts for chemoselective reductions, aligning with green chemistry principles due to their potential for regeneration and reuse .
Molecular Structure Analysis

Neohesperidin dihydrochalcone features a complex molecular structure characterized by its open-chain configuration derived from its parent compound neohesperidin. The structure includes multiple hydroxyl groups and a saturated carbon skeleton that contributes to its sweetness profile. The compound's structural formula can be depicted as follows:

C28H38O15\text{C}_{28}\text{H}_{38}\text{O}_{15}

Key features include:

  • Hydroxyl Groups: Contributing to solubility and interaction with taste receptors.
  • Saturated Carbon Framework: Resulting from the hydrogenation of the double bond present in chalcones, which affects its stability and sweetness.
Chemical Reactions Analysis

Neohesperidin dihydrochalcone participates in various chemical reactions primarily involving hydrolysis and metabolic transformations:

  • Hydrolysis: In vivo, neohesperidin dihydrochalcone undergoes deglucosylation by intestinal microbiota, leading to the formation of aglycon forms such as hesperetin dihydrochalcone .
  • Metabolic Pathways: The compound is metabolized into simpler phenolic compounds, which may contribute to its bioactivity and potential health benefits.
Mechanism of Action

The mechanism by which neohesperidin dihydrochalcone exerts its sweetening effect involves interaction with taste receptors on the tongue:

  • Taste Receptor Activation: It binds to sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.
  • Non-Nutritive Properties: Unlike sugar, it does not significantly affect blood glucose levels due to its non-caloric nature.
Physical and Chemical Properties Analysis

Neohesperidin dihydrochalcone exhibits several notable physical and chemical properties:

  • Solubility: It is slightly soluble in water at room temperature but more soluble in organic solvents like ethanol .
  • Stability: The compound is stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point typically ranges around 180°C after purification processes.
Applications

Neohesperidin dihydrochalcone finds extensive applications across various fields:

  • Food Industry: Used as a non-nutritive sweetener in low-calorie food products and beverages.
  • Pharmaceuticals: Explored for potential health benefits due to its antioxidant properties and possible roles in metabolic regulation.
  • Cosmetics: Investigated for use in formulations due to its flavor masking capabilities and potential skin benefits.
Introduction to Neohesperidin Dihydrochalcone: Historical Context and Academic Significance

Discovery and Early Research in Citrus-Derived Flavonoids

Neohesperidin dihydrochalcone (NHDC) emerged from mid-20th-century investigations into the bitter components of Citrus aurantium (bitter orange). Researchers Horowitz and Gentili (1963) discovered that catalytic hydrogenation of the flavanone neohesperidin—a naturally occurring compound in citrus peels—yielded a derivative with intense sweetness [2] [3]. This transformation marked a pivotal shift, converting a bitter flavonoid glycoside into a commercially valuable sweetener. Early studies characterized NHDC’s structure as 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-propanone (C₂₈H₃₆O₁₅), featuring a dihydrochalcone backbone with a neohesperidose disaccharide [2] [10]. The compound’s unique taste properties ignited interest in its potential as a sugar substitute and flavor modulator.

Evolution of NHDC as a Semi-Synthetic Sweetener: Bridging Natural and Synthetic Chemistry

NHDC represents a paradigm of semi-synthetic innovation, combining natural precursor isolation with chemical modification. The manufacturing process involves:

  • Hydroalcoholic extraction of neohesperidin from immature bitter oranges
  • Catalytic hydrogenation using palladium-on-charcoal under alkaline conditions [4]This process retains the botanical origin’s chiral complexity while optimizing sensory properties. NHDC’s sweetness potency ranges from 250–1,800 times that of sucrose, depending on concentration and matrix [3] [5]. Crucially, structural modifications—specifically chalcone ring hydrogenation and glycosylation—abolished neohesperidin’s bitterness and imparted superior stability (pH 2–6, heat tolerance) [8]. The compound’s status as "semi-natural" facilitated regulatory acceptance, bridging the gap between natural flavonoids and synthetic sweeteners.

Academic Relevance in Phytochemistry and Food Science

NHDC serves as a model compound for studying structure-function relationships in glycosylated flavonoids. Its academic significance spans:

  • Flavor modification mechanisms: NHDC masks bitterness by interacting with TAS2R bitter taste receptors while activating TAS1R2/TAS1R3 sweet receptors [3]
  • Synergistic interactions: Enhances sweetness perception when combined with saccharin, aspartame, or polyols (e.g., 20 mg/kg in soft drinks) [3]
  • Biological activity studies: Prototype for investigating dihydrochalcone pharmacology beyond sweetening [9]Research publications on NHDC have increased by >300% since 2000, reflecting its interdisciplinary importance in food chemistry, sensory science, and natural product biochemistry [1] [6].

Properties

CAS Number

20702-77-6

Product Name

Neohesperidin dihydrochalcone

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one

Molecular Formula

C28H36O15

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1

InChI Key

ITVGXXMINPYUHD-CUVHLRMHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene

Synonyms

neohesperidin dihydrochalcone
neohesperidine DC
neohesperidine dihydrochalcone

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O

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